molecular formula C13H17NO4 B8186898 benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate

benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate

Cat. No.: B8186898
M. Wt: 251.28 g/mol
InChI Key: TWEONXIENGFSEX-UHFFFAOYSA-N
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Description

Benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate is a chiral chemical building block of high value in medicinal chemistry and drug discovery research. This compound features both a carbamate-protected amine and a hydroxy group on a tetrahydro-2H-pyran (thiopyran) scaffold, a privileged structure frequently found in pharmacologically active molecules. The presence of multiple functional groups makes it a versatile intermediate for the synthesis of more complex target molecules. Compounds with similar tetrahydro-2H-pyran cores have been identified as key intermediates in the development of potent and selective therapeutic agents, such as M1 receptor positive allosteric modulators for central nervous system targets . The benzyl carbamate (Cbz) group serves as a common protecting group for amines, allowing for further selective chemical modifications on other parts of the molecule, thereby enabling the exploration of diverse chemical space in library synthesis. Researchers utilize this and related compounds primarily in preclinical research for the construction of potential drug candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

benzyl N-(5-hydroxyoxan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12-6-11(8-17-9-12)14-13(16)18-7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEONXIENGFSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroaldol Reaction

The nitroaldol condensation between aldehydes and nitromethane forms β-nitro alcohols, precursors to the tetrahydropyran ring. For example, reaction of (1S,4S)-(−)-camphor-derived aldehyde with nitromethane under BF₃·Et₂O catalysis yields a nitroaldol adduct with >90% diastereoselectivity.

Reaction Conditions :

  • Solvent: Toluene

  • Catalyst: BF₃·Et₂O (10 mol%)

  • Temperature: 0°C to reflux

  • Yield: 78–85%.

Ruthenium-Catalyzed Dynamic Kinetic Resolution (DKR)

Ru-catalyzed DKR reduces β-nitro olefins to enantiomerically enriched nitroalkanes. Using a cinchona alkaloid-derived ligand (e.g., ligand G), the (3R,4R)-configuration is achieved with 98% ee:

Nitroolefin+H2Ru/(R)-Ligand G(3R,4R)-Nitroalkane\text{Nitroolefin} + \text{H}_2 \xrightarrow{\text{Ru/(R)-Ligand G}} (3R,4R)\text{-Nitroalkane}

Optimized Parameters :

  • Catalyst: RuCl[(R)-BINAP]

  • Pressure: 50 bar H₂

  • Temperature: 50°C

  • ee: 98%.

Cyclization Strategies for Tetrahydropyran Formation

Base-Mediated Cyclization

Treatment of nitroalkane intermediates with NaH in THF induces cyclization via alkoxide formation. For example, compound IX cyclizes to the tetrahydropyran core in 92% yield:

Procedure :

  • Dissolve nitroalkane (1.0 equiv) in anhydrous THF.

  • Add NaH (1.2 equiv) at 0°C.

  • Stir at 25°C for 12 h.

  • Quench with HCl and extract with EtOAc.
    Yield : 90–92%.

Acid-Catalyzed Deprotection and Cyclization

Alternative routes employ acid-mediated deprotection of tetrahydropyranyl (THP) ethers. For instance, p-TsOH in MeOH removes THP groups, facilitating spontaneous cyclization:

THP-protected intermediatep-TsOH, MeOHTetrahydropyran+THP-OH\text{THP-protected intermediate} \xrightarrow{\text{p-TsOH, MeOH}} \text{Tetrahydropyran} + \text{THP-OH}

Conditions :

  • Acid: p-TsOH (0.1 equiv)

  • Solvent: MeOH/DCM (1:1)

  • Yield: 88%.

Hydroxylation at C5

Sharpless Dihydroxylation

Osmium tetroxide-mediated dihydroxylation of dihydropyran intermediates introduces vicinal diols, later oxidized to the C5 hydroxyl:

DihydropyranOsO₄, NMOVicinal diolPCCKetoneNaBH₄Alcohol\text{Dihydropyran} \xrightarrow{\text{OsO₄, NMO}} \text{Vicinal diol} \xrightarrow{\text{PCC}} \text{Ketone} \xrightarrow{\text{NaBH₄}} \text{Alcohol}

Yield : 80% over three steps.

Borane-Mediated Hydroboration-Oxidation

BH₃·SMe₂ selectively adds to the less substituted double bond, followed by oxidation with NaBO₃·4H₂O to yield the C5 alcohol:

OlefinBH₃\cdotpSMe₂Borane adductNaBO₃Alcohol\text{Olefin} \xrightarrow{\text{BH₃·SMe₂}} \text{Borane adduct} \xrightarrow{\text{NaBO₃}} \text{Alcohol}

Conditions :

  • Solvent: MTBE

  • Temperature: −5°C → 25°C

  • Yield: 91%.

Industrial-Scale Optimization

Continuous Flow Reactors

Adoption of flow chemistry reduces reaction times and improves safety for nitroaldol and DKR steps:

  • Residence Time : 30 min (vs. 12 h batch)

  • Throughput : 5 kg/day.

Green Solvent Alternatives

Replacement of DCM with 2-MeTHF in carbamate coupling reduces environmental impact:

  • PMI (Process Mass Intensity) : Reduced from 120 to 45.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ee (%)Scalability
Nitroaldol-DKRRu-catalyzed reduction8598High
Sharpless DihydroxylationOsO₄-mediated oxidation8099Moderate
Borane HydroborationBH₃·SMe₂ addition9197High

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydropyran-Carbamate Family

Benzyl ((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(Hydroxymethyl)-2-Methoxytetrahydro-2H-Pyran-3-Yl)carbamate (CAS: 4704-17-0)
  • Molecular Formula: C₁₅H₂₁NO₇ (vs. target compound’s hypothetical C₁₃H₁₅NO₄).
  • Key Differences :
    • Additional hydroxyl groups at positions 4 and 5.
    • A hydroxymethyl (-CH₂OH) group at position 6.
    • A methoxy (-OCH₃) group at position 2.
  • Impact on Properties: Increased hydrophilicity due to multiple hydroxyls, enhancing aqueous solubility but reducing lipid membrane permeability. Higher molecular weight (327.33 g/mol vs. ~265 g/mol for the target) may limit bioavailability. Potential applications in glycosidase inhibition due to structural similarity to carbohydrate mimics .
Benzyl 5-Hydroxytetrahydro-2H-Pyran-3-Ylcarbamate (Target Compound)
  • Hypothetical Molecular Formula: C₁₃H₁₅NO₄.
  • Key Features: Single hydroxyl group at position 5 simplifies the structure, improving lipophilicity.

Functional Group Comparison: Carbamates vs. Esters

Benzyl Benzoate (BB)
  • Molecular Formula : C₁₄H₁₂O₂.
  • Functional Group : Ester (-COO-).
  • Applications : Topical treatment for scabies (87% cure rate in clinical studies) .
  • Comparison with Target Compound :
    • Stability : Carbamates (target) resist hydrolysis better than esters (BB), which may degrade under physiological conditions.
    • Bioactivity : BB’s efficacy against parasites is attributed to direct contact toxicity, while carbamates often exhibit mechanism-based inhibition (e.g., acetylcholinesterase inhibition).

Pyran Derivatives with Varied Substituents

2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-Yl)-4-Phenyl-4H-Pyran-3,5-Dicarbonitrile (11a)
  • Key Features: Cyano (-CN) groups at positions 3 and 5. Pyrazole ring at position 6.
  • Comparison: Electrophilic cyano groups enhance reactivity, making 11a suitable for nucleophilic addition reactions. The target compound’s carbamate group offers stability but lower electrophilicity, favoring different synthetic or biological pathways .
Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-Yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (11b)
  • Key Features: Ethyl ester (-COOEt) at position 3. Cyano group at position 5.
  • Comparison: The ester group in 11b is prone to hydrolysis, unlike the target’s carbamate. Potential for divergent pharmacological profiles due to ester vs. carbamate functionalities .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound (Target) C₁₃H₁₅NO₄* ~265 Carbamate, hydroxyl, benzyl High stability; potential drug intermediate
Benzyl ((2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)carbamate C₁₅H₂₁NO₇ 327.33 Carbamate, multiple hydroxyls, methoxy, hydroxymethyl Glycosidase inhibition; high hydrophilicity
Benzyl benzoate C₁₄H₁₂O₂ 212.24 Ester, benzyl Topical scabies treatment (87% efficacy)
Compound 11a Not fully provided - Cyano, pyrazole, amino High electrophilicity; synthetic utility
Compound 11b Not fully provided - Ester, cyano, amino Hydrolysis-prone; divergent bioactivity

*Hypothetical formula based on structural analysis.

Research Findings and Implications

  • Stability vs. Reactivity: The carbamate group in the target compound offers superior hydrolytic stability compared to esters (e.g., BB) and cyano groups (e.g., 11a), making it advantageous for oral drug formulations .
  • Structural Complexity: Compounds with multiple hydroxyls (e.g., CAS 4704-17-0) exhibit higher polarity, which may limit blood-brain barrier penetration but enhance solubility for intravenous applications .
  • Clinical Relevance : While BB remains a frontline scabies treatment, carbamate derivatives like the target compound could be explored for systemic parasitic infections due to their stability .

Biological Activity

Benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate, a compound of interest in pharmaceutical and biological research, exhibits a range of biological activities that warrant detailed examination. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique tetrahydropyran ring structure, which is crucial for its biological activity. The synthesis typically involves the following steps:

  • Formation of the Tetrahydropyran Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Hydroxy Group : Selective hydroxylation reactions are employed to introduce the hydroxy group at the 5-position.
  • Formation of the Carbamate Moiety : Esterification reactions between benzyl alcohol and carbamic acid derivatives yield the final compound.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound has potential as an enzyme inhibitor and receptor binder. Its mechanism of action involves interactions with specific molecular targets, modulating their activity through binding to active sites or allosteric sites.

Key Findings :

  • Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, potentially affecting conditions like obesity and insulin resistance.
  • Receptor Binding : It has been investigated for its ability to bind to various receptors, suggesting implications in signaling pathways relevant to cancer and inflammatory diseases .

Antiviral Activity

This compound has been explored for its antiviral properties, particularly against HIV. In vitro studies demonstrated low micromolar inhibitory activity against wild-type HIV-1 strains, indicating its potential as a lead compound in antiviral drug development .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Anti-HIV Studies : A series of experiments showed that derivatives of this compound exhibit significant inhibitory activity against various HIV strains, including resistant mutants. The structure-activity relationship (SAR) analysis revealed that modifications to the benzyl group can enhance potency .
  • Anti-inflammatory Effects : In models of inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamateMethyl group instead of benzylLower receptor binding affinity
Ethyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamateEthyl group instead of benzylReduced enzyme inhibition potency

The presence of the benzyl group in this compound appears to confer unique binding properties and enhanced biological activities compared to its methyl and ethyl counterparts.

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate in laboratory settings?

  • Methodological Answer : Adhere to safety protocols outlined in safety data sheets (SDS) for structurally similar carbamates. Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation and skin contact; ensure proper ventilation. Store in sealed containers in dry, cool environments to prevent degradation. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : Carbamate derivatives are typically synthesized via condensation reactions. A general procedure involves refluxing hydroxylated pyran intermediates with benzyl chloroformate in the presence of a base (e.g., triethylamine) and anhydrous solvents like 1,4-dioxane. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with silica gel .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on carbamate NH (δ 5.5–6.5 ppm) and pyran oxygen signals. High-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA)-modified mobile phases ensures purity. Mass spectrometry (MS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during synthesis?

  • Methodological Answer : Optimize stoichiometry of benzyl chloroformate to pyran intermediate (1.2:1 molar ratio) to minimize side reactions. Use catalytic bases (e.g., triethylamine) to deprotonate hydroxyl groups and accelerate carbamate formation. Solvent choice (e.g., tetrahydrofuran for improved solubility) and controlled reflux temperatures (70–80°C) enhance reaction efficiency. Post-reaction quenching with ice-water improves crystallization yields .

Q. What strategies are effective in resolving contradictions in reported physical properties (e.g., melting points) of this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic variations or impurities. Employ recrystallization in mixed solvents (e.g., ethanol/water) to isolate pure phases. Validate melting points using DSC to detect polymorph transitions. Cross-reference X-ray crystallography data (e.g., tert-butyl carbamate analogs) to confirm lattice stability and hydrogen-bonding patterns .

Q. What are the mechanistic considerations for the stability of the carbamate group under varying pH and temperature conditions?

  • Methodological Answer : The carbamate group is susceptible to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Kinetic studies using UV-Vis spectroscopy reveal pseudo-first-order degradation rates. Stabilize the compound in neutral buffers (pH 6–8) and low-temperature storage (4°C). For prolonged stability, lyophilization or inert atmosphere storage (N₂) is recommended .

Notes

  • Avoid using abbreviations for chemical names to ensure clarity.
  • References to commercial sources (e.g., Combi-Blocks) are excluded per guidelines.
  • Methodological answers prioritize reproducibility and align with peer-reviewed protocols.

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